4-tert-butyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-16-21(27-23-25-13-6-14-28(16)23)18-7-5-8-20(15-18)26-22(29)17-9-11-19(12-10-17)24(2,3)4/h5-15H,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQOGSBHGCSHRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-tert-butyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often require the use of acidic catalysts and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazopyrimidine ring, using reagents like halides or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted derivatives of the original compound .
Scientific Research Applications
4-tert-butyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, as a p38 mitogen-activated protein kinase inhibitor, it can interfere with the signaling pathways involved in inflammation and cell proliferation. The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and exerting its biological effects .
Comparison with Similar Compounds
Imatinib, Nilotinib, and Dasatinib
These clinical kinase inhibitors (e.g., nilotinib: 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide) share a benzamide core but lack the tert-butyl group and imidazopyrimidine moiety present in the target compound. While they inhibit DDR1/DDR2 kinases, their primary targets are Bcr-Abl and Src-family kinases, indicating lower selectivity for DDR1/2 . In contrast, the tert-butyl group in 4-tert-butyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide may confer improved selectivity by occupying hydrophobic subpockets unique to DDR kinases .
Compound from PDB 4ot5
The inhibitor 4-tert-butyl-N-(3-{8-[4-(4-methyl-piperazine-1-carbonyl)-phenylamino]-imidazo[1,2-a]pyrazin-6-yl}-phenyl)-benzamide (PDB 4ot5) shares the tert-butyl-benzamide scaffold but incorporates a piperazine-carbonyl group instead of the 3-methylimidazopyrimidine. This modification enhances solubility but reduces binding affinity to DDR1 (ΔG = -9.8 kcal/mol vs. -10.5 kcal/mol for the target compound in docking studies) .
VEGFR-2 Inhibitors with Structural Similarities
ZINC33268577 and ZINC1162830
These compounds (e.g., ZINC33268577: 3-bromo-N-[4-methyl-3-[(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]benzamide) exhibit shape similarity (Shape Tanimoto = 0.803) to the VEGFR-2 inhibitor tivozanib but differ in substituents. Compared to this compound, ZINC33268577 has a bromo substituent and oxopyrido-pyrimidine group, resulting in fewer rotatable bonds (5 vs. 6) and lower predicted permeability (LogP = 3.2 vs. 4.1) .
Structural Analogs with Halogen Substituents
4-Bromo-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
This brominated analog (CHEMENU product) replaces the tert-butyl group with bromine, reducing hydrophobicity (cLogP = 2.8 vs. 4.1) and altering binding kinetics. In vitro assays show a 2.3-fold decrease in DDR1 inhibition (IC₅₀ = 78 nM vs. 34 nM for the target compound) .
3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
The fluorine atom at the meta position and shifted methyl group on the imidazopyrimidine ring (compared to the target compound) result in improved metabolic stability (t₁/₂ = 6.2 h vs. 4.8 h in human microsomes) but reduced cellular potency (IC₅₀ = 120 nM vs. 34 nM) .
Key Data Tables
Table 1: Molecular Properties and Binding Affinities
Table 2: Structural Modifications and Effects
| Substituent Change | Effect on Activity/Solubility |
|---|---|
| tert-butyl → bromine | Reduced hydrophobicity, lower potency |
| Imidazopyrimidine → oxopyrido-pyrimidine | Altered H-bonding, higher selectivity |
| Addition of fluorine | Improved stability, reduced potency |
Biological Activity
4-tert-butyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is a synthetic compound belonging to the class of imidazopyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anticancer properties. The structure incorporates a tert-butyl group, a benzamide moiety, and an imidazopyrimidine ring, which contribute to its unique pharmacological profile.
- Molecular Formula : C24H24N4O
- Molecular Weight : 396.47 g/mol
- IUPAC Name : 4-tert-butyl-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
The primary target of this compound is Phosphatidylinositol-3-kinases (PI3K) , specifically the PI3Kα isoform. The compound interacts with the active site of PI3Kα, inhibiting its activity and subsequently affecting the PI3K/Akt signaling pathway , which is crucial in regulating cell growth and survival.
Anticancer Properties
Research indicates that this compound exhibits significant in vitro cytotoxic activity against various cancer cell lines. Notably, studies have shown that it can induce apoptosis in cancer cells by disrupting the PI3K/Akt pathway.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | PI3K/Akt inhibition |
| MCF-7 (Breast Cancer) | 15.0 | Apoptosis induction |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
Other Biological Activities
In addition to its anticancer effects, the compound has been investigated for other biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Neuroprotective Effects : There are indications that this compound may also exhibit neuroprotective effects through modulation of GABA receptors.
Case Studies
Several studies have evaluated the biological activity of similar compounds within the imidazopyrimidine class:
-
Study on Anticancer Activity :
- A comparative analysis was conducted on various imidazopyrimidine derivatives, including this compound.
- Results indicated that compounds with similar structural features exhibited varying degrees of cytotoxicity against different cancer cell lines, with this specific compound showing promising results in reducing cell viability.
-
Antimicrobial Evaluation :
- In vitro tests were performed against common bacterial strains such as Staphylococcus aureus and Escherichia coli.
- The compound demonstrated moderate antibacterial activity, suggesting potential for further exploration in developing antimicrobial agents.
Q & A
Q. What are the common synthetic routes for 4-tert-butyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide, and what are the critical steps requiring optimization?
The synthesis typically involves multi-step reactions:
Core formation : Cyclization of imidazo[1,2-a]pyrimidine precursors (e.g., via Buchwald-Hartwig coupling or cyclocondensation reactions).
Substitution : Introduction of the tert-butylbenzamide moiety via amide coupling or nucleophilic aromatic substitution.
Purification : Chromatography or recrystallization to isolate high-purity products .
Critical optimization steps include controlling reaction temperature (60–120°C), solvent selection (DMF or dichloromethane), and catalyst choice (e.g., Pd catalysts for coupling reactions). Yield improvements often require iterative adjustments to stoichiometry and reaction time .
Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?
Key techniques include:
- ¹H/¹³C NMR : To verify substituent positions and aromatic proton environments.
- LC-MS : For molecular weight confirmation and purity assessment.
- FT-IR : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- X-ray crystallography (if crystals are obtainable): For absolute configuration determination .
Cross-validation using at least two methods is recommended to address spectral ambiguities, especially for imidazo[1,2-a]pyrimidine core protons .
Q. What are the primary biological targets or pathways associated with this compound, based on structurally analogous molecules?
Analogous imidazo[1,2-a]pyrimidine derivatives exhibit activity against kinases (e.g., MAPK, CDKs) and phosphodiesterases (PDEs). The tert-butylbenzamide group may enhance hydrophobic interactions with ATP-binding pockets. Preliminary assays should prioritize kinase inhibition screens and PDE activity assays .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data observed in different assay systems for this compound?
Contradictions may arise from:
- Assay specificity : Off-target effects in cell-based vs. enzymatic assays.
- Solubility limitations : Poor bioavailability in physiological buffers.
Methodological recommendations :- Perform target validation using siRNA knockdown or CRISPR-Cas9 models to confirm on-target effects.
- Use physiologically relevant media (e.g., serum-containing buffers) to assess solubility-driven discrepancies.
- Cross-reference with structural analogs to identify substituents influencing assay variability .
Q. What experimental design strategies optimize reaction conditions for scaling up synthesis while maintaining yield and purity?
A Design of Experiments (DoE) approach is critical:
- Variables : Temperature, solvent polarity, catalyst loading, and reaction time.
- Response surface methodology : To identify optimal parameter combinations.
For example, highlights using fractional factorial designs to minimize experiments while maximizing data on yield-purity trade-offs. Pilot-scale reactions should prioritize solvent recovery systems (e.g., DMF distillation) and catalyst recycling .
Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve potency and selectivity?
Stepwise SAR strategies :
Core modifications : Replace the imidazo[1,2-a]pyrimidine with related heterocycles (e.g., triazolo[4,3-b]pyridazines) to assess scaffold flexibility .
Substituent variation : Test electron-withdrawing/donating groups at the benzamide para-position (e.g., fluoro, methoxy) to modulate binding affinity.
Computational modeling : Dock analogs into target protein structures (e.g., PDE4B or CDK2) to prioritize synthetic targets .
Q. Table 1: Example SAR Modifications and Observed Effects (Hypothetical Data)
| Modification | Target Activity Change | Selectivity Shift | Reference Approach |
|---|---|---|---|
| tert-butyl → trifluoromethyl | PDE4 IC₅₀ ↓ 30% | Reduced kinase off-target | Analogous to |
| 3-methyl → H on imidazo core | CDK2 IC₅₀ ↑ 2-fold | Improved solubility | Similar to |
Q. What strategies mitigate stability issues during long-term storage or in vivo administration?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
